molecular formula C19H21N3O4 B4685780 3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide

3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide

Cat. No. B4685780
M. Wt: 355.4 g/mol
InChI Key: UXWWZIBEALPRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide, also known as MN-64, is a novel compound that has been developed for research purposes. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and cell cycle regulators. By inhibiting CK2, this compound disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been found to inhibit the growth of tumor xenografts in animal models. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have neuroprotective effects by reducing the formation of amyloid plaques in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, with an IC50 value of 0.15 μM, which makes it a valuable tool for studying the role of CK2 in cellular processes. This compound is also highly selective for CK2, with little or no activity against other kinases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term stability and toxicity have not been fully evaluated. In addition, this compound is a small molecule that may have limited bioavailability and pharmacokinetic properties.

Future Directions

3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide has several potential future directions for research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for CK2. Another area of interest is the investigation of the role of CK2 in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, this compound could be used in combination with other cancer therapies to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, this compound is a novel compound that has been developed for research purposes. It is a potent inhibitor of CK2, which plays a crucial role in various cellular processes. This compound has been extensively studied for its potential use in cancer therapy, and it has also been found to have anti-inflammatory and neuroprotective effects. This compound has several advantages for lab experiments, but it also has some limitations. Finally, this compound has several potential future directions for research, including the development of this compound derivatives and investigation of its role in other diseases.

Scientific Research Applications

3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound has been found to be a potent inhibitor of CK2, with an IC50 value of 0.15 μM. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14-12-16(4-7-18(14)22(24)25)19(23)20-17-5-2-15(3-6-17)13-21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWWZIBEALPRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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